molecular formula C11H14O2 B1330257 4-Benzyloxy-2-butanone CAS No. 6278-91-7

4-Benzyloxy-2-butanone

Cat. No.: B1330257
CAS No.: 6278-91-7
M. Wt: 178.23 g/mol
InChI Key: BTOZGSIVAZGXCH-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-butanone: is an organic compound with the molecular formula C11H14O2 . It is a colorless liquid with a density of 1.027 g/mL at 20°C and a boiling point of 90-92°C at 0.1 mmHg . This compound is used in various chemical syntheses and has applications in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4-Benzyloxy-2-butanone involves the reaction of 4-hydroxy-2-butanone with benzyl bromide in the presence of silver oxide as a catalyst. The reaction is typically carried out in dry toluene at room temperature for 18 hours . The product is then purified using column chromatography with silica gel.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Benzyloxy-2-butanone can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to 4-benzyloxy-2-butanol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: 4-benzyloxy-2-butanol.

    Substitution: Various substituted butanones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

4-Benzyloxy-2-butanone is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine:

In biological research, this compound is used in the synthesis of bioactive molecules. It can be a precursor for compounds with potential pharmaceutical applications, including enzyme inhibitors and receptor modulators .

Industry:

In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its ability to undergo various chemical transformations makes it a versatile compound in the manufacturing of fine chemicals .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-butanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For example, in oxidation reactions, it is converted to carboxylic acids through the action of oxidizing agents .

Comparison with Similar Compounds

    4-Benzyloxy-2-butanol: This compound is the reduced form of 4-Benzyloxy-2-butanone and shares similar chemical properties.

    4-Phenylmethoxybutan-2-one: Another compound with a similar structure but different functional groups.

Uniqueness:

This compound is unique due to its benzyloxy group, which provides specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

IUPAC Name

4-phenylmethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOZGSIVAZGXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283962
Record name 4-Benzyloxy-2-butanone
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-91-7
Record name 4-(Phenylmethoxy)-2-butanone
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Record name 6278-91-7
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Record name 4-Benzyloxy-2-butanone
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Record name 4-(benzyloxy)butan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical synthetic applications of 4-Benzyloxy-2-butanone in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material in the synthesis of 3-amino-2-oxo-1,2-oxaphospholanes []. This involves an aminophosphonylation reaction followed by base-catalyzed cyclization. Furthermore, this compound is a key intermediate in the synthesis of (R,S)-Mevalonolactone-2-13C []. This multistep synthesis involves alkylation, oxidation, and cyclization reactions.

Q2: Are there any efficient and scalable methods to synthesize this compound?

A2: Yes, phase-transfer catalysis has been successfully employed for the synthesis of 4-Benzyloxy-2-butanones [, ]. This method offers advantages such as milder reaction conditions, improved yields, and the potential for large-scale production.

Q3: Does the presence of the benzyloxy group in this compound influence its reactivity?

A3: The benzyloxy group can significantly influence the reactivity of this compound. For example, during the synthesis of (R,S)-Mevalonolactone-2-13C, the benzyl group acts as a protecting group for the alcohol functionality []. It is later removed via hydrogenolysis to yield the final product.

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: While the provided abstracts do not detail specific spectroscopic data, 31P-NMR analysis proved crucial in monitoring the base-catalyzed cyclization of a phosphonic analogue of α-methylhomoserine, derived from this compound, to yield the corresponding 1,2-oxaphospholane []. This highlights the utility of NMR techniques in characterizing reactions involving this compound.

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